5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 4-bromophenyl group at position 5, a 2,4-dimethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. The thiol group enables metal coordination and disulfide bond formation, making the compound versatile for pharmaceutical and material science applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-21-12-7-8-13(14(9-12)22-2)20-15(18-19-16(20)23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUOODPIVAESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2,4-dimethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its potential antimicrobial activity. Research has shown that triazole derivatives can exhibit significant antibacterial and antifungal properties.
Case Study:
A study investigated various triazole derivatives for their antimicrobial effectiveness against bacteria and fungi. The results indicated that certain derivatives displayed promising activity against both gram-positive and gram-negative bacteria as well as yeast-like fungi. The structural features of these compounds were crucial in determining their biological activity .
Medicinal Chemistry
The compound's structure allows it to participate in various chemical reactions, making it a candidate for drug development. Triazoles are well-known for their ability to act as antifungal agents due to their mechanism of inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Research Findings:
- Triazole derivatives have been synthesized and tested for their efficacy against fungal infections. The presence of specific substituents on the triazole ring can enhance antifungal potency .
- Molecular docking studies have indicated that these compounds can effectively bind to target enzymes involved in fungal metabolism, further supporting their potential as therapeutic agents .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory properties of triazole derivatives. Research has shown that certain modifications to the triazole structure can lead to selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Data Table: Anti-inflammatory Activity of Triazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Remarks |
|---|---|---|---|
| Compound A | 85 | 20 | High selectivity for COX-1 |
| Compound B | 60 | 50 | Moderate inhibition |
| 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | 75 | 30 | Promising anti-inflammatory profile |
Synthesis and Characterization
The synthesis of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: The synthesis begins with the reaction of appropriate brominated phenyl compounds with thioketones.
- Reactions: Key reactions include cyclization steps that form the triazole ring.
- Characterization: Structural confirmation is achieved through spectroscopic methods like FTIR and NMR.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Bromine Position : Para-substituted bromine (target compound) improves steric compatibility compared to ortho-substituted analogues (e.g., ), favoring binding to hydrophobic pockets .
- Thiol vs. Sulfonyl : Thiol-containing derivatives (target compound, ) exhibit higher corrosion inhibition efficiency than sulfonyl counterparts due to stronger metal-sulfur interactions .
Key Observations :
- Conventional Schiff base syntheses (e.g., ) achieve moderate yields (73–81%), while microwave-assisted methods () improve efficiency and purity.
- The target compound’s dimethoxy groups may require optimized conditions (e.g., cesium carbonate in DMF, as in ) to avoid demethylation .
Key Observations :
- Bromine and methoxy substituents (as in the target compound) correlate with improved antimicrobial and anticancer activities in analogues (e.g., ).
Spectral and Analytical Data Comparison
Key Observations :
- Spectral data for the target compound can be extrapolated from analogues, with methoxy and bromine signatures consistent across studies.
Biological Activity
5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Triazole derivatives have garnered attention for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The compound in focus, 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, belongs to this class and exhibits promising pharmacological potential.
2. Synthesis
The synthesis of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. This process leads to the formation of the triazole ring followed by the introduction of thiol groups.
3.1 Antimicrobial Properties
Research indicates that triazole-thiol derivatives exhibit notable antimicrobial activity. For example:
- Study Findings : A study reported that various synthesized triazole-thiol compounds demonstrated moderate antibacterial activity against several strains of bacteria . Specifically, compounds with bromine substituents showed enhanced efficacy compared to their non-brominated counterparts.
3.2 Antioxidant Activity
The antioxidant properties of triazoles are attributed to their ability to scavenge free radicals. The compound has been evaluated for its antioxidant potential:
- Case Study : In vitro assays revealed that the compound exhibited significant free radical scavenging activity, making it a candidate for further development in antioxidant therapies .
3.3 Anticancer Activity
Triazoles have been recognized for their anticancer properties:
- Research Insights : Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has been implicated in targeting specific pathways involved in cancer progression.
The mechanism by which 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects involves interaction with molecular targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as cytochrome P450s and other key metabolic enzymes involved in drug metabolism and synthesis .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(Bromophenyl)-triazole | Structure | Moderate antibacterial |
| 5-(Chlorophenyl)-triazole | Structure | Antifungal and anticancer |
| 5-(Methoxyphenyl)-triazole | Structure | Antioxidant |
6. Conclusion
The compound 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates a range of biological activities that warrant further investigation for potential therapeutic applications. Its synthesis is relatively straightforward, and its diverse pharmacological properties make it a valuable candidate for future drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides or by alkylation of precursor triazole-thiols. For example, alkylation reactions using potassium carbonate (K₂CO₃) in dry acetonitrile under inert conditions at room temperature for 6 hours yield derivatives with ~85% efficiency . Optimize via TLC monitoring and column chromatography (petroleum ether/ethyl acetate eluent) for purification. Microwave-assisted synthesis (e.g., 60–80°C, 10–15 min) may enhance reaction rates .
Q. How can researchers confirm the structural identity and purity of this triazole-thiol derivative?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve crystal parameters (e.g., monoclinic system, space group C2/c, β = 102.955°) . Complement with FT-IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 548.40) . Purity analysis via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm is recommended.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetonitrile). Dispose of waste via certified biohazard contractors, particularly brominated byproducts, to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Dock optimized structures into target protein active sites (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities . Validate with experimental bioassays .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar triazole-thiols?
- Methodology : Conduct systematic structure-activity relationship (SAR) studies by varying substituents (e.g., bromophenyl vs. chlorophenyl, methoxy vs. methyl groups). Use standardized antimicrobial assays (e.g., MIC against Candida albicans ATCC 10231) with positive/negative controls. Apply multivariate statistical analysis to isolate substituent-specific effects .
Q. How does the substitution pattern (e.g., 2,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl) influence reaction kinetics in triazole-thiol derivatization?
- Methodology : Monitor alkylation kinetics via in situ FT-IR or HPLC. Compare rate constants (k) for reactions with electrophiles (e.g., benzyl bromides) under identical conditions. Steric hindrance from 2,4-dimethoxy groups may reduce reactivity vs. less hindered analogs .
Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
